Sodium p-toluenesulfinate hydrate
Overview
Description
Sodium p-toluenesulfinate hydrate is a chemical compound with the molecular formula C₇H₇NaO₂S · xH₂O. It is the sodium salt of p-toluenesulfinic acid and is commonly used in organic synthesis. This compound is known for its role as a sulfonylating agent, which makes it valuable in the preparation of various organosulfur compounds.
Mechanism of Action
Target of Action
Sodium p-toluenesulfinate hydrate, also known as Sodium 4-methylbenzene-1-sulfinate hydrate, is primarily used in organic synthesis . It doesn’t have a specific biological target, but it serves as an important reagent in the synthesis of various organic compounds .
Mode of Action
The compound acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It interacts with other molecules to form new compounds, contributing to the synthesis of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Biochemical Pathways
This compound is involved in various biochemical pathways in the context of organic synthesis. It serves as a versatile building block for preparing many valuable organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . It also plays a significant role in the synthesis of vinyl sulfones, allyl sulfones, and β-keto sulfones .
Result of Action
The result of this compound’s action is the formation of new organosulfur compounds. It contributes to the synthesis of a wide range of compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . These compounds have various applications in different fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfinate hydrate can be synthesized through the reduction of p-toluenesulfonyl chloride. One common method involves the use of zinc and sodium carbonate in water to reduce p-toluenesulfonyl chloride, yielding this compound . Another method involves the reduction of p-toluenesulfonyl chloride by sodium sulfite in an aqueous medium .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reduction of p-toluenesulfonyl chloride using sodium sulfite. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Sodium p-toluenesulfinate hydrate undergoes various types of chemical reactions, including:
Reduction: It can be reduced to p-toluenesulfinic acid.
Oxidation: It can be oxidized to p-toluenesulfonic acid.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions:
Reduction: Zinc and sodium carbonate in water.
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Reduction: p-Toluenesulfinic acid.
Oxidation: p-Toluenesulfonic acid.
Substitution: Sulfonyl derivatives.
Scientific Research Applications
Sodium p-toluenesulfinate hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of a toluene ring.
Sodium methanesulfinate: Contains a methyl group instead of a toluene ring.
Sodium p-toluenesulfonate: Similar but with a sulfonate group instead of a sulfinate group.
Uniqueness: Sodium p-toluenesulfinate hydrate is unique due to its specific reactivity as a sulfonylating agent, which makes it particularly valuable in the synthesis of organosulfur compounds. Its ability to participate in a variety of chemical reactions, including reduction, oxidation, and substitution, further enhances its versatility in organic synthesis .
Properties
IUPAC Name |
sodium;4-methylbenzenesulfinate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.H2O/c1-6-2-4-7(5-3-6)10(8)9;;/h2-5H,1H3,(H,8,9);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHWAOGAJFMIFU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207801-20-5, 1011708-74-9 | |
Record name | Sodium p-toluenesulphinate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | sodium 4-methylbenzene-1-sulfinate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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